

Application Notes: Investigating the Influence of 2-Oxoglutaric Acid on Gene Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxoglutaric Acid

Cat. No.: B7765302

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Introduction

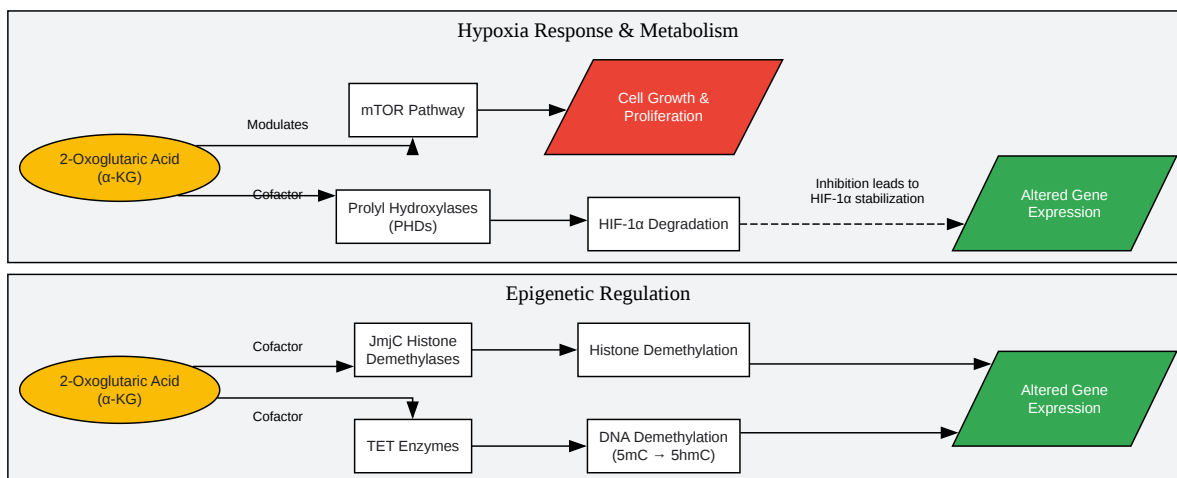
2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutarate (α -KG), is a crucial intermediate metabolite in the tricarboxylic acid (TCA) cycle.^{[1][2][3]} Beyond its central role in cellular energy metabolism, 2-OG functions as a master regulator of gene expression by acting as a key cofactor for a large family of Fe(II)/2-OG-dependent dioxygenases.^{[4][5]} These enzymes play critical roles in various cellular processes, including epigenetic modifications, hypoxia sensing, and collagen biosynthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to study the effects of 2-OG on gene expression.

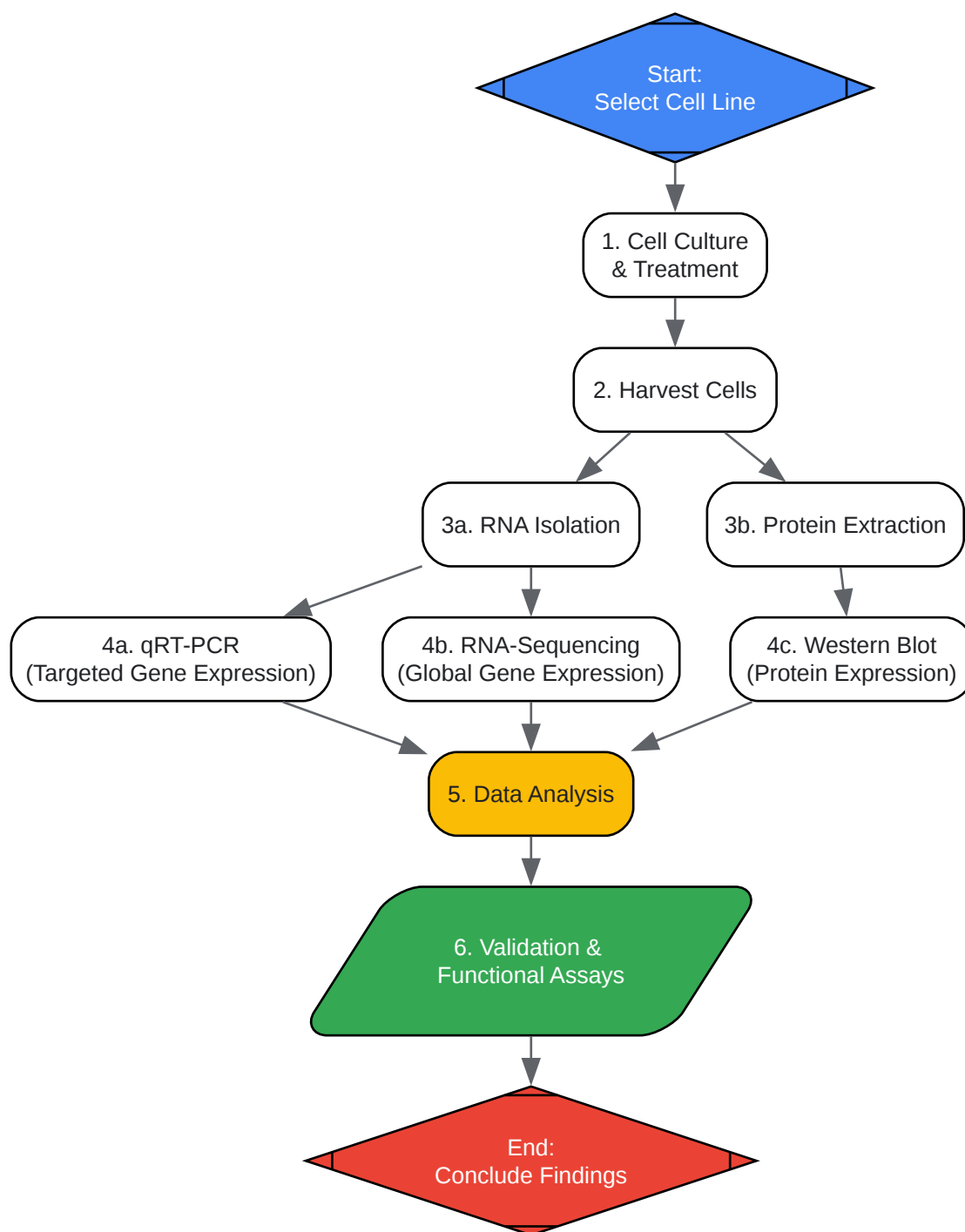
The primary mechanism by which 2-OG influences gene expression is through its role as a substrate for enzymes that modify chromatin, such as the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases. TET enzymes catalyze the oxidation of 5-methylcytosine (5mC), initiating a DNA demethylation pathway, while JmjC enzymes demethylate histones. Both processes are fundamental in altering chromatin structure and regulating transcriptional activity. Consequently, fluctuations in intracellular 2-OG levels can directly impact the epigenetic landscape and lead to widespread changes in gene expression.

Key Signaling Pathways Involving 2-Oxoglutaric Acid

2-OG is a central node in cellular signaling, influencing gene expression through several interconnected pathways.

- **Epigenetic Regulation via Dioxygenases:** 2-OG is an essential cofactor for TET enzymes and JmJc histone demethylases. TET enzymes convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation that is often associated with increased gene expression. JmJc-domain-containing enzymes remove methyl groups from histone proteins, which can either activate or repress gene transcription depending on the specific histone residue.
- **HIF-1 α Signaling:** Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs), which are also 2-OG-dependent dioxygenases, hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 α), targeting it for degradation. During hypoxia, the lack of oxygen limits PHD activity, stabilizing HIF-1 α , which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses.
- **mTOR Signaling:** The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism. 2-OG has been shown to modulate mTOR signaling. Some studies suggest that 2-OG can inhibit the mTOR pathway, mimicking a state of dietary restriction and activating processes like autophagy. Conversely, other evidence indicates that glutamine-derived 2-OG can activate mTORC1, promoting protein synthesis.





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- To cite this document: BenchChem. [Application Notes: Investigating the Influence of 2-Oxoglutaric Acid on Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7765302#experimental-design-for-studying-the-effects-of-2-oxoglutaric-acid-on-gene-expression]

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